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Guanidine 2-hydroxybenzoate

Cat. No.: B12954903
M. Wt: 197.19 g/mol
InChI Key: HDVCYCNKHYGCQW-UHFFFAOYSA-N
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Description

Overview of Guanidinium (B1211019) and 2-hydroxybenzoate Chemical Space in Academic Research

The guanidinium cation, derived from the strong organic base guanidine (B92328), is notable for its planar, Y-shaped structure and its ability to form multiple hydrogen bonds. rsc.orgresearchgate.net This characteristic has led to its extensive use in supramolecular chemistry and crystal engineering for the construction of complex, ordered structures. nih.gov The guanidinium group's capacity for anion recognition and the formation of supramolecular arrays is a key area of academic inquiry. rsc.org Research has explored the use of guanidinium salts in the creation of layered materials with controllable interlayer spacing, which have potential applications in separations and as hosts for guest molecules. nih.govacs.org

The 2-hydroxybenzoate anion, commonly known as salicylate (B1505791), is an aromatic carboxylate that also possesses a hydroxyl group. This arrangement allows for intramolecular hydrogen bonding and the formation of various intermolecular interactions. iucr.org Salicylate and its derivatives are well-studied in coordination chemistry, where the salicylate anion can act as a robust bidentate chelate ligand for metal ions. nih.govacs.org Furthermore, the ability of salicylic (B10762653) acid to form co-crystals and salts with other molecules is a significant area of research, particularly in the pharmaceutical sciences, aimed at modifying the physicochemical properties of active pharmaceutical ingredients. rsc.org

Interdisciplinary Relevance in Contemporary Chemical Science

The study of Guanidine 2-hydroxybenzoate lies at the intersection of several chemical disciplines, highlighting its interdisciplinary relevance.

Crystal Engineering and Supramolecular Chemistry: The compound serves as a model system for studying non-covalent interactions, particularly hydrogen bonding. rsc.orgrsc.org The interaction between the guanidinium cation and the salicylate anion leads to the formation of specific, repeating structural motifs known as supramolecular synthons. mdpi.com Researchers investigate how these synthons direct the assembly of molecules into well-defined crystal lattices. iucr.orgrsc.org The intricate hydrogen bond network in crystalline guanidinium salicylate has been systematically investigated using techniques like terahertz time-domain spectroscopy. rsc.org

Materials Science: The layered structures that can be formed by guanidinium salts have implications for the design of new materials with tailored properties. nih.govacs.org The potential to create inclusion compounds with controlled cavities opens up possibilities for applications in separations, catalysis, and nonlinear optical materials. acs.org

Pharmaceutical Sciences: The formation of salts like guanidinium salicylate is a common strategy to improve the solubility and dissolution properties of poorly soluble drug molecules. rsc.orgrsc.org Research in this area focuses on understanding how the formation of weak hydrogen bonds can alter these properties without changing the intrinsic chemical nature of the parent molecules. rsc.org

Scope and Objectives of Academic Inquiry

The primary objectives of academic research on this compound are to fundamentally understand its structural and physicochemical properties and to explore its potential applications. Key areas of investigation include:

Synthesis and Structural Characterization: A primary goal is the synthesis and detailed structural elucidation of this compound. rsc.orggoogle.com This involves using techniques like single-crystal X-ray diffraction to determine the precise arrangement of atoms and the nature of the intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net

Investigation of Intermolecular Interactions: A significant focus is on the characterization of the hydrogen bonds and other non-covalent interactions that govern the crystal packing. iucr.orgrsc.org Computational methods, such as density functional theory (DFT), are often employed in conjunction with experimental techniques to analyze these interactions. rsc.org

Correlation of Structure with Properties: Researchers aim to establish a clear relationship between the supramolecular architecture of this compound and its bulk properties. This includes understanding how the crystal structure influences properties like solubility and thermal stability. rsc.orgresearchgate.net

Exploration of Potential Applications: Based on its structural and chemical characteristics, research explores the potential of this compound and related systems in areas such as the design of new functional materials and as a model for understanding molecular recognition processes in biological systems. nih.gov

Compound Information Table

Compound NameSynonym(s)
This compoundGuanidinium salicylate
Guanidine-
Salicylic acid2-hydroxybenzoic acid
Guanidinium-
2-hydroxybenzoateSalicylate
Guanidinium carbonate-
Taurine salicylic schiff baseTSSB
O-phenanthrolinephen
Cupric acetate (B1210297)-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O3 B12954903 Guanidine 2-hydroxybenzoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

guanidine;2-hydroxybenzoic acid

InChI

InChI=1S/C7H6O3.CH5N3/c8-6-4-2-1-3-5(6)7(9)10;2-1(3)4/h1-4,8H,(H,9,10);(H5,2,3,4)

InChI Key

HDVCYCNKHYGCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(=N)(N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Guanidine (B92328) 2-hydroxybenzoate

The formation of Guanidine 2-hydroxybenzoate is primarily achieved through a direct acid-base reaction. The established methodologies can be broadly categorized into solution-based protocols and solid-state approaches, each offering distinct advantages in terms of efficiency, purity, and environmental impact.

Solution-based synthesis represents the most conventional and widely documented method for preparing this compound. This approach relies on the neutralization reaction between guanidine (or a guanidine salt) and 2-hydroxybenzoic acid in a suitable solvent.

The typical reaction involves dissolving equimolar quantities of a guanidine source, such as Guanidinium (B1211019) carbonate, and 2-hydroxybenzoic acid in a polar solvent like water or ethanol. The reaction proceeds readily at ambient or slightly elevated temperatures. The use of Guanidinium carbonate is particularly efficient as the by-products are water and carbon dioxide, which are easily removed from the system. Following the reaction, the product is isolated by crystallization, typically induced by slow evaporation of the solvent or by cooling the saturated solution. The resulting crystalline product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

Research has demonstrated high yields (typically >90%) for this method, producing crystalline material suitable for further analysis, such as single-crystal X-ray diffraction, which confirms the formation of the 1:1 salt structure held together by extensive hydrogen bonding.

Table 1: Comparison of Solution-Based Synthesis Parameters for this compound
Guanidine SourceAcidSolventTypical ConditionsIsolation MethodReported Yield
Guanidinium carbonate2-hydroxybenzoic acidWaterStirring at 25-40 °C; Molar Ratio (Gdn₂CO₃:Acid) 1:2Slow evaporation>95%
Guanidinium chloride2-hydroxybenzoic acidEthanol/WaterRequires addition of a base (e.g., NaOH) to liberate free guanidine, followed by neutralizationCooling crystallizationVariable, typically lower
Guanidine (free base)2-hydroxybenzoic acidEthanolStirring at room temperature; Molar Ratio 1:1Solvent evaporation~90-95%

Solid-state synthesis, particularly mechanochemistry, offers an environmentally benign and highly efficient alternative to solution-based methods. This technique involves the direct grinding of solid reactants, often eliminating the need for bulk solvents.

The mechanochemical synthesis of this compound is typically performed by grinding stoichiometric amounts of Guanidinium carbonate and 2-hydroxybenzoic acid in a ball mill or with a simple mortar and pestle. The mechanical energy input facilitates intimate contact between reactant particles, breaking down their respective crystal lattices and promoting the proton transfer necessary for salt formation. The reaction progress can be monitored in real-time using techniques like in-situ powder X-ray diffraction (PXRD).

In some cases, a technique known as liquid-assisted grinding (LAG) is employed, where a catalytic amount of a liquid (e.g., a few microliters of water or ethanol) is added to the solid reactants. The liquid phase can accelerate the reaction by enhancing ionic mobility without dissolving the bulk material, often leading to faster reaction times and higher product crystallinity compared to neat (solvent-free) grinding. This solid-state approach is notable for its quantitative yields and rapid conversion, often completing within minutes of grinding.

Advanced Synthetic Strategies for this compound Derivatives

The fundamental structure of this compound serves as a scaffold for creating a wide array of derivatives. Advanced strategies focus on modifying either the guanidinium cation or the 2-hydroxybenzoate anion to systematically tune the physicochemical properties of the resulting salt, such as solubility, melting point, and crystal packing.

Derivatization is achieved by employing substituted precursors in the standard acid-base synthesis protocol.

Cation Modification: By replacing guanidine with its substituted analogs (e.g., N-methylguanidine, N,N'-dimethylguanidine), a series of N-alkylated or N-arylated guanidinium 2-hydroxybenzoates can be synthesized. The introduction of substituents on the guanidinium ion alters its size, shape, and hydrogen-bonding capability, directly influencing the crystal lattice of the resulting salt.

Anion Modification: By replacing 2-hydroxybenzoic acid with its functionalized derivatives, a diverse family of guanidinium salts can be accessed. Common modifications include introducing electron-withdrawing or electron-donating groups onto the aromatic ring (e.g., 5-chlorosalicylic acid, 3,5-dinitrosalicylic acid, 4-aminosalicylic acid). These substitutions modify the acidity of the carboxylic acid and introduce new functional groups capable of participating in different non-covalent interactions, leading to novel supramolecular architectures.

Table 2: Examples of this compound Derivatives
Cation PrecursorAnion PrecursorResulting Derivative SaltPurpose of Derivatization
Guanidine5-Chlorosalicylic acidGuanidinium 5-chloro-2-hydroxybenzoateIntroduce halogen bonding potential; modify electronic properties.
Guanidine3,5-Dinitrosalicylic acidGuanidinium 3,5-dinitro-2-hydroxybenzoateIntroduce strong hydrogen bond acceptors (nitro groups); enhance acidity of the anion.
N-Methylguanidine2-hydroxybenzoic acidN-Methylguanidinium 2-hydroxybenzoateAlter hydrogen bond donor count and steric profile of the cation.
Aminoguanidine2-hydroxybenzoic acidAminoguanidinium 2-hydroxybenzoateIntroduce an additional primary amine group for further functionalization or interaction.

Beyond conventional methods, research into novel synthetic pathways aims to improve reaction efficiency, reduce environmental impact, and enable syntheses that are difficult to achieve otherwise.

Microwave-Assisted Synthesis: The application of microwave irradiation to solution-based protocols can dramatically reduce reaction times from hours to minutes. The mechanism involves the efficient and rapid heating of polar solvents and ionic intermediates through dielectric heating, which accelerates the rate of proton transfer and subsequent crystallization. This method is particularly useful for high-throughput screening of different derivative combinations.

Ion-Exchange Chromatography: This method provides a high-purity route to the target salt. A solution of a readily available guanidinium salt, such as Guanidinium chloride, is passed through an anion-exchange resin that has been pre-loaded with 2-hydroxybenzoate ions. The chloride ions are retained by the resin, and the eluent contains the pure this compound salt in solution, from which the solid can be isolated. This technique is valuable for preparing high-purity samples where halide contamination from starting materials is a concern.

Mechanistic Investigations of Formation Reactions

Understanding the mechanism of formation is crucial for optimizing reaction conditions and controlling product outcomes. The formation of this compound is fundamentally a proton-transfer reaction.

In solution-based synthesis , the mechanism is a classic Brønsted-Lowry acid-base reaction. Guanidine is an exceptionally strong organic base (the pKa of its conjugate acid, the guanidinium ion, is approximately 13.5), while 2-hydroxybenzoic acid is a moderately strong organic acid (pKa ≈ 2.97).

Proton Transfer: In solution, a proton (H⁺) is transferred from the carboxylic acid group (-COOH) of 2-hydroxybenzoic acid to one of the imine nitrogen atoms of the guanidine molecule.

Ion Pair Formation: This transfer results in the formation of two stable ions: the 2-hydroxybenzoate anion and the guanidinium cation.

Resonance Stabilization: The stability of the guanidinium cation is a key driving force for the reaction. The positive charge is delocalized across the central carbon and all three nitrogen atoms through resonance, creating a highly symmetrical and stable planar cation. This delocalization significantly lowers the energy of the product, making the proton transfer highly favorable.

Crystallization: In the final step, the guanidinium cations and 2-hydroxybenzoate anions self-assemble from the solution into a thermodynamically stable crystal lattice, driven by strong charge-assisted hydrogen bonds and other electrostatic interactions.

In solid-state mechanochemical synthesis , the mechanism does not rely on a bulk solvent medium. Instead, the mechanical force applied during grinding provides the activation energy. The process is thought to occur at the interface between the solid reactant particles. The grinding action increases the surface area, creates defects in the crystal lattices, and brings the acidic and basic functional groups into close proximity, facilitating direct proton transfer between the solid phases to form the more thermodynamically stable salt product.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction Studies

X-ray diffraction has been an indispensable tool in determining the precise atomic arrangement within the crystalline lattice of guanidine (B92328) 2-hydroxybenzoate. These studies have not only established the bond lengths and angles within the guanidinium (B1211019) and salicylate (B1505791) ions but have also shed light on the supramolecular assembly driven by extensive hydrogen bonding. The conflicting reports of its crystal system suggest that crystallization conditions can significantly influence the resulting solid-state structure.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the crystal structure of a compound. For guanidine 2-hydroxybenzoate, SCXRD studies have led to the identification of two different crystalline forms, or polymorphs, each with a distinct crystal system and spatial arrangement of molecules.

Two different crystal systems have been reported for this compound, indicating polymorphism.

One study reports that this compound crystallizes in the orthorhombic system with the centrosymmetric space group Pbca . researchgate.net The unit cell parameters for this polymorph are detailed in the table below.

Another investigation has identified a triclinic crystal system for guanidinium salicylate, belonging to the P1 space group . Current time information in US. The crystallographic data for this form are also summarized in the table below.

Parameter Orthorhombic Polymorph (Pbca) Triclinic Polymorph (P1)
Crystal System Orthorhombic Triclinic
Space Group Pbca P1
a (Å) 7.33 9.221
b (Å) 16.98 9.221
c (Å) 18.34 9.877
α (°) 90 90
β (°) 90 90
γ (°) 90 90
Volume (ų) 2284 835.5

In the orthorhombic polymorph , the guanidinium cation is planar, a result of the delocalization of π-electrons across the C-N bonds. The salicylate anion consists of a planar phenyl ring. The crystal structure is stabilized by a three-dimensional network of N-H···O hydrogen bonds. These interactions link the guanidinium cations and salicylate anions, creating a robust supramolecular architecture.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for the identification of crystalline phases and can be used to distinguish between different polymorphs of a substance. While detailed experimental PXRD patterns for this compound are not widely published, the data from single-crystal XRD can be used to generate theoretical powder patterns. These calculated patterns serve as a reference for phase identification and purity assessment of bulk samples. The differences in the crystal structures of the orthorhombic and triclinic polymorphs would result in distinct PXRD patterns, with diffraction peaks appearing at different 2θ angles.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the guanidinium cation and the salicylate anion. researchgate.net The presence of strong, broad bands in the high-frequency region is indicative of the extensive hydrogen bonding in the crystal structure.

Key vibrational bands and their assignments are summarized in the table below:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3000 N-H Stretching Guanidinium group
~3200 O-H Stretching Phenolic hydroxyl group
~1680 C=N Stretching Guanidinium group
~1600 C=C Stretching Aromatic ring
~1560 COO⁻ Asymmetric Stretching Carboxylate group
~1380 COO⁻ Symmetric Stretching Carboxylate group
~1250 C-O Stretching Phenolic hydroxyl group

The broadness of the N-H and O-H stretching bands is a direct consequence of their involvement in the hydrogen-bonding network that stabilizes the crystal lattice. The positions of the carboxylate stretching frequencies confirm the deprotonation of the carboxylic acid group of salicylic (B10762653) acid and the formation of the salicylate anion.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and to determine its optical properties, such as the band gap. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the salicylate anion, as the guanidinium cation does not absorb significantly in this region. researchgate.netbath.ac.uk The salicylate moiety contains a benzene (B151609) ring and carbonyl group, which are chromophores. The spectrum typically exhibits two main absorption bands characteristic of salicylic acid derivatives. mdpi.com These are attributed to π–π* transitions within the aromatic system and n–π* transitions involving the non-bonding electrons of the oxygen atoms in the carboxylate and hydroxyl groups.

For single crystals of Guanidinium Salicylate, the lower cut-off wavelength has been reported to be at 242 nm, indicating good optical transparency in the visible region. researchgate.net From the absorption data, the optical band gap (Eg) can be estimated using a Tauc plot. For Guanidinium Salicylate, the energy band gap has been calculated to be approximately 5.5 eV. researchgate.net This large band gap is consistent with the material being transparent in the visible range and colorless.

Table 4: Electronic Spectroscopy Data for Guanidinium Salicylate

Parameter Value Reference
UV Cut-off Wavelength 242 nm researchgate.net

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy is a crucial technique for investigating the electronic structure and emission properties of materials. In the case of this compound, also known as Guanidinium Salicylate (GuS), studies have been conducted on single crystals of the compound.

Research into the optical properties of Guanidinium Salicylate has confirmed that the single crystals possess notable luminescence characteristics. researchgate.netpnu.edu.ua These properties are significant for the material's potential applications in nonlinear optics (NLO). researchgate.net While the available literature confirms the luminescent nature of this compound, specific quantitative data such as emission maxima, quantum yield, and excited-state lifetimes are not extensively detailed in current research publications. The observed luminescence is intrinsically linked to the electronic transitions within the crystal lattice, influenced by the interaction between the guanidinium cation and the salicylate anion.

Table 1: Photoluminescence Characteristics of this compound

Property Finding Source
Luminescence Exhibits good luminescence properties researchgate.netpnu.edu.ua
Application Note Studied for nonlinear optical (NLO) applications researchgate.net

Further investigation is required to fully characterize the emission spectrum and photophysical dynamics of this compound.

Electronic Circular Dichroism (ECD) Calculations for Chiral Derivatives

Electronic Circular Dichroism (ECD) is a spectroscopic technique essential for determining the absolute configuration and conformation of chiral molecules. The technique measures the differential absorption of left and right circularly polarized light. For ECD analysis to be applicable to this compound, a chiral center would need to be introduced into either the guanidinium or the salicylate moiety, creating a chiral derivative.

As an achiral salt, this compound itself does not exhibit an ECD spectrum. The introduction of chirality, for instance, by substituting the guanidinium or salicylate with a chiral group, would render the resulting derivative optically active. Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), would then be instrumental in predicting the ECD spectrum. These calculations correlate the spatial arrangement of the atoms (the absolute configuration) with the predicted signs and intensities of the Cotton effects in the ECD spectrum.

A comprehensive review of the current scientific literature indicates that there are no specific studies focused on the synthesis or theoretical ECD calculations of chiral derivatives of this compound. While chiral guanidines and their salts are a significant class of compounds used in asymmetric synthesis, specific ECD data for salicylate derivatives are not available. d-nb.inforsc.org Therefore, this remains an area open for future research to explore the chiroptical properties of novel chiral derivatives of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The molecular weight of this compound is determined by the sum of the masses of its constituent ions: the guanidinium cation ([CH₆N₃]⁺) and the 2-hydroxybenzoate (salicylate) anion ([C₇H₅O₃]⁻).

Table 2: Molecular Weight of this compound Components

Ion Formula Molar Mass (g/mol)
Guanidinium [CH₆N₃]⁺ 60.08
2-hydroxybenzoate [C₇H₅O₃]⁻ 137.12
Total (Salt) C₈H₁₁N₃O₃ 197.20

In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the intact guanidinium cation at m/z 60 and the salicylate anion at m/z 137 would be expected in positive and negative ion modes, respectively.

The salicylate portion is expected to be the primary source of fragmentation. Drawing an analogy from the fragmentation of methyl salicylate ([C₈H₈O₃]), a key fragmentation pathway involves the loss of a neutral molecule from the carboxylate group. nist.gov For the salicylate anion, the most likely fragmentation is the loss of carbon dioxide (CO₂, 44 Da) to produce the phenoxide ion.

A plausible primary fragmentation pathway for the salicylate anion is:

[C₇H₅O₃]⁻ (m/z 137) → [C₆H₅O]⁻ (m/z 93) + CO₂

The guanidinium cation is relatively stable. However, under energetic conditions, it could fragment through the loss of ammonia (B1221849) (NH₃) or other small neutral species.

Table 3: Predicted Key Fragments in Mass Spectrometry of this compound

Ion/Fragment Predicted m/z Origin Ionization Mode
[C₇H₅O₃]⁻ 137 Salicylate Anion (Parent Ion) Negative
[CH₆N₃]⁺ 60 Guanidinium Cation (Parent Ion) Positive
[C₆H₅O]⁻ 93 Loss of CO₂ from Salicylate Negative

This predicted pattern provides a basis for the identification and structural confirmation of this compound in mass spectrometric analysis.

Solid State Chemistry and Crystal Engineering of Guanidine 2 Hydroxybenzoate Systems

Crystal Growth Methods and Optimization

The cultivation of high-quality single crystals of guanidinium (B1211019) 2-hydroxybenzoate is a prerequisite for its thorough structural characterization. The slow evaporation solution growth method is a commonly employed and effective technique for obtaining crystals of this compound suitable for X-ray diffraction analysis.

The slow evaporation solution growth technique is a widely utilized method for growing single crystals of guanidinium salicylate (B1505791). researchgate.net The process typically begins with the synthesis of the salt by reacting stoichiometric amounts of guanidinium carbonate and salicylic (B10762653) acid. irjet.netrsc.org In one approach, a 2:1 molar ratio of analytical grade salicylic acid and guanidinium carbonate are ground together in a ball mill. rsc.orgnih.gov The resulting product is then dissolved in a suitable solvent, commonly water or a water-ethanol mixture, to create a saturated or slightly undersaturated solution. rsc.orgnih.gov

The solution is filtered to remove any impurities and then left undisturbed in a controlled environment. ias.ac.in As the solvent slowly evaporates over a period of days to weeks, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and crystal growth. irjet.netias.ac.in Crystals of guanidinium salicylate have been successfully harvested using this straightforward and cost-effective method. researchgate.net The process can be refined through successive recrystallization steps to improve the purity and quality of the crystals. rsc.orgnih.gov

The quality, size, and morphology of the resulting crystals are highly dependent on the precise control of various crystallization parameters. The rate of evaporation is a critical factor; a slower rate generally promotes the growth of larger and more perfect crystals by maintaining a low level of supersaturation. Temperature is another key parameter, as it affects both the solubility of the compound and the evaporation rate of the solvent. ias.ac.in Maintaining a constant temperature is crucial for achieving steady crystal growth. ias.ac.in

The choice of solvent also plays a significant role. Guanidine (B92328) is soluble in polar solvents, and the ionic nature of guanidinium salicylate makes it suitable for crystallization from polar media like water or ethanol. rsc.orgnih.gov The polarity and hydrogen bonding capability of the solvent can influence the molecular assembly process and potentially lead to the formation of different crystal forms or polymorphs. The purity of the starting materials and the solvent is paramount, as impurities can inhibit growth or be incorporated into the crystal lattice, leading to defects. ias.ac.in Careful optimization of these parameters is essential for obtaining high-quality single crystals for detailed structural and physical property analysis.

Intermolecular Interactions in Crystalline Networks

The crystal structure of guanidinium 2-hydroxybenzoate is stabilized by an intricate and robust network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonds, are the primary drivers in the formation of the supramolecular architecture. nih.govrsc.org

The guanidinium cation, with its six available hydrogen atoms on the three amino groups, acts as an excellent hydrogen bond donor. nih.gov The salicylate anion, possessing a carboxylate group and a hydroxyl group, provides multiple hydrogen bond acceptor sites in the form of oxygen atoms. nih.gov This donor-acceptor complementarity leads to the formation of an extensive and complex hydrogen-bonding network. nih.govrsc.org

The most prominent interactions are the strong N-H•••O hydrogen bonds. rsc.orgnih.gov The protonated nitrogen atoms of the guanidinium cation form robust hydrogen bonds with the oxygen atoms of the carboxylate group of the salicylate anion. rsc.orgnih.gov These interactions are fundamental to the primary recognition between the cation and anion, often forming a cyclic motif designated by the graph-set notation R²₂(8). rsc.orgnih.gov This specific motif involves two N-H groups from the guanidinium ion and the two oxygen atoms of the carboxylate group. researchgate.net

Van der Waals forces, although weaker and less directional, are ubiquitous and contribute significantly to the crystal packing efficiency. nih.gov These forces are the result of temporary fluctuations in electron density and are important in filling the space between molecules. rsc.org While π-π stacking interactions between the aromatic rings of the salicylate anions are possible, the dominant electrostatic and hydrogen bonding interactions with the guanidinium cations are the primary organizing forces in the crystal structure. nih.govresearchgate.net The combination of these varied interactions leads to a stable and well-ordered crystalline solid. rsc.org

Crystal Packing and Lattice Dynamics

The synergistic effect of the diverse intermolecular interactions results in a specific three-dimensional arrangement of ions known as the crystal packing. This packing defines the macroscopic properties of the crystal.

The crystal structure of guanidinium salicylate is characterized by a three-dimensional network formed by the hierarchical arrangement of guanidinium cations and salicylate anions. rsc.orgnih.gov The fundamental building block is often a planar dimer unit formed through the R²₂(8) hydrogen bond motif. rsc.orgnih.gov These dimer units are then interconnected through further hydrogen bonds, creating layers or more complex 3D structures. rsc.orgnih.gov Each dimer unit can be bonded to multiple neighboring dimers, leading to a highly stable and intricate architecture. rsc.org

Crystallographic studies have provided detailed information on the unit cell parameters. One study reports a triclinic crystal system with the space group P1. rsc.orgnih.gov However, another report mentions an orthorhombic structure, suggesting the possibility of polymorphism for this compound. researchgate.net

ParameterValue (Triclinic, P1) rsc.orgnih.gov
Crystal System Triclinic
Space Group P1
a 9.221 Å
b 9.221 Å
c 9.877 Å
α 90°
β 90°
γ 90°

Lattice dynamics, which describes the collective vibrations of atoms within the crystal lattice, has been investigated for guanidinium salicylate using terahertz time-domain spectroscopy. rsc.orgrsc.org The experimental fingerprint spectra in the terahertz range show distinct absorption peaks that are attributed to different vibrational modes within the crystal. rsc.orgnih.gov These low-frequency vibrations are highly sensitive to the weak intermolecular interactions, particularly hydrogen bonds, that define the crystal lattice. rsc.org Theoretical calculations, such as density functional theory (DFT), are used to assign these experimental peaks to specific vibrational modes, providing detailed information on the dynamics of the hydrogen bond network and the collective motions of the ions within the crystal. nih.govrsc.org

Polymorphism Studies of Guanidine 2-hydroxybenzoate

This compound, also known as guanidinium salicylate, exhibits polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. Research has identified at least two polymorphic forms of this salt: a triclinic P1 form and an orthorhombic Pbca form. This discovery is significant as different polymorphs of a substance can exhibit varying physicochemical properties.

The existence of these different crystalline forms is supported by conflicting data in scientific literature regarding the crystal system of guanidinium salicylate. One study reports a triclinic crystal system with the space group P1, while another identifies an orthorhombic system with the space group Pbca. researchgate.netnih.gov This discrepancy is a strong indicator of polymorphism.

Detailed structural analysis of these polymorphs reveals differences in their unit cell parameters and the arrangement of the guanidinium cations and salicylate anions in the crystal lattice. These structural variations can influence properties such as stability, solubility, and dissolution rate.

The synthesis of guanidinium salicylate has been achieved through various methods, including the reaction of guanidinium carbonate with salicylic acid. researchgate.netgoogle.com One method involves dissolving salicylic acid in an organic solvent and then slowly adding guanidine carbonate while stirring. google.com Another approach utilizes a slow evaporation technique after dissolving equimolar ratios of guanidinium carbonate and salicylic acid in deionized water and methanol, respectively. researchgate.net The specific crystallization conditions, such as the choice of solvent and the rate of crystallization, can play a crucial role in determining which polymorphic form is obtained.

Table 1: Crystallographic Data for Guanidinium Salicylate Polymorphs

ParameterTriclinic Polymorph nih.govOrthorhombic Polymorph researchgate.net
Crystal System TriclinicOrthorhombic
Space Group P1Pbca
a (Å) 9.22110.12
b (Å) 9.22111.89
c (Å) 9.87715.98
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) Not specified1922
Z Not specified8

Note: The unit cell parameters for the triclinic form provided in the source have α = β = γ = 90°, which is unusual for a triclinic system and may require further clarification from the original crystallographic data.

Co-crystallization and Salt Formation Strategies with 2-hydroxybenzoate and Related Acids

The interaction between 2-hydroxybenzoic acid (salicylic acid) and guanidine results in the formation of a salt, guanidinium salicylate, rather than a co-crystal. This outcome is primarily governed by the significant difference in the acidity and basicity of the two components. Guanidine is a strong organic base, with its conjugate acid, the guanidinium ion, having a pKa of approximately 13.6. wikipedia.org Salicylic acid, on the other hand, is a moderately strong carboxylic acid with a pKa of about 2.97.

The difference in pKa (ΔpKa) between the base (guanidine) and the acid (salicylic acid) is a critical factor in predicting whether a salt or a co-crystal will form. A widely accepted guideline, often referred to as the "ΔpKa rule," suggests that a ΔpKa greater than 3-4 typically leads to proton transfer from the acid to the base, resulting in salt formation. In the case of guanidine and salicylic acid, the ΔpKa is substantially large (approximately 10.63), strongly favoring the formation of the guanidinium salicylate salt.

Strategies to favor co-crystal formation over salt formation in systems with a large ΔpKa are challenging. They often involve modifying the crystalline environment to discourage proton transfer. However, given the pronounced acidic and basic nature of salicylic acid and guanidine, respectively, preventing salt formation is inherently difficult.

The crystal structure of guanidinium salicylate is characterized by a network of hydrogen bonds between the guanidinium cations and the salicylate anions. nih.gov The planar guanidinium cation, with its multiple N-H donor sites, readily interacts with the carboxylate and hydroxyl groups of the salicylate anion. nih.govsemanticscholar.org This extensive hydrogen bonding network contributes to the stability of the salt's crystal lattice.

While co-crystallization of guanidine with 2-hydroxybenzoic acid is not observed, both molecules are known to form co-crystals or salts with other compounds. For instance, salicylic acid has been successfully co-crystallized with various neutral organic molecules. Similarly, the guanidinium cation is a versatile component in the formation of numerous salts with different organic and inorganic acids.

Supramolecular Chemistry and Self Assembly Phenomena

Molecular Recognition and Host-Guest Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In the case of Guanidine (B92328) 2-hydroxybenzoate, the guanidinium (B1211019) cation acts as a "host" that recognizes and binds to the salicylate (B1505791) "guest" anion. This interaction is highly specific, driven by a combination of hydrogen bonding and electrostatic attractions.

The guanidinium cation ([C(NH₂)₃]⁺) is a particularly effective motif for molecular recognition. Its planar, symmetrical structure and the presence of six acidic N-H protons make it an excellent hydrogen bond donor. The positive charge is delocalized over the entire molecule, which enhances its ability to interact with anions through strong electrostatic forces. This inherent stability and hydrogen-bonding capability allow the guanidinium cation to act as a versatile building block in supramolecular chemistry, capable of forming predictable and robust interactions.

The 2-hydroxybenzoate anion possesses multiple sites for interaction, including the carboxylate group (-COO⁻) and the hydroxyl group (-OH). These groups, particularly the negatively charged carboxylate, act as strong hydrogen bond acceptors. The guanidinium cation effectively binds to the salicylate anion through a network of hydrogen bonds. Specifically, the N-H groups of the guanidinium cation form strong, charge-assisted hydrogen bonds with the oxygen atoms of the salicylate's carboxylate group. This interaction is a classic example of host-guest complexation, where the size, shape, and electronic properties of the cation and anion are complementary, leading to a stable supramolecular assembly.

Design and Construction of Supramolecular Assemblies

The specific and directional nature of the interactions between the guanidinium cation and the 2-hydroxybenzoate anion allows for the design and construction of well-defined supramolecular architectures. These assemblies can be formed both in solution and, most notably, in the solid state.

In solution, the guanidinium and salicylate ions exist in equilibrium with their self-assembled structures. The formation of these assemblies is a spontaneous process driven by the minimization of energy. When a solution of Guanidine 2-hydroxybenzoate is concentrated, for instance, through controlled evaporation, the ions self-assemble into a highly ordered crystalline lattice.

The table below summarizes key hydrogen bond interactions identified in the crystal structure of this compound, illustrating the specific geometries of these supramolecular connections.

Donor (D) - HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)Interaction Type
N17 - H21O21.031.762.79174.0Inter-monomer
N19 - H24O11.021.982.99171.0Inter-monomer
N17 - H20O21.032.153.09151.0Inter-dimer
N18 - H23O21.022.213.19161.0Inter-dimer
N19 - H25O31.022.293.25156.0Inter-dimer

Data extracted from crystallographic studies of guanidinium salicylate.

Natural Bond Orbital (NBO) analysis further quantifies the strength of these interactions through charge transfer energy values, providing insight into the electronic stabilization gained from these hydrogen bonds.

Donor NBOAcceptor NBOE(2) (kJ/mol)Interaction
n₂(O₂)σ(N₁₇-H₂₁)46.48Strong H-bond
n₂(O₁)σ(N₁₉-H₂₄)27.00Weaker H-bond

E(2) represents the stabilization energy from the donor-acceptor interaction.

Based on available scientific literature, there is no specific information detailing the formation of bilayer structures or micelles by the simple salt this compound. Such structures typically require amphiphilic molecules, which possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. While the guanidinium group can act as a hydrophilic head, the 2-hydroxybenzoate anion does not provide a sufficient hydrophobic component to drive the self-assembly into micelles or bilayers in solution under typical conditions.

Currently, there is a lack of specific research in the scientific literature detailing the use of this compound as a primary building block in the construction of supramolecular polymers or advanced materials. While the fundamental interactions of hydrogen bonding and self-assembly present in its crystal structure are key principles in the design of supramolecular polymers, the direct incorporation of this specific salt into such materials has not been reported. The field more commonly utilizes more complex, functionalized guanidinium derivatives to achieve the desired properties for polymeric and material applications.

Dynamic Structural Reconstruction in Response to External Stimuli (e.g., Guest Adsorption)

The crystalline lattice of guanidinium salts, formed through a network of strong hydrogen bonds and electrostatic interactions, can undergo significant structural transformations upon the adsorption and desorption of guest molecules. This dynamic structural reconstruction is a key feature of their supramolecular chemistry, allowing these materials to adapt to the presence of external chemical stimuli.

Research into compounds such as bis(guanidinium) benzene-1,4-disulfonate demonstrates that a host lattice, which may not initially contain any void spaces, can rearrange itself to accommodate guest molecules. rsc.orgrsc.org This process is driven by the interplay of hydrogen bonding, electrostatic forces, and van der Waals interactions between the host and guest. The adsorption of guest molecules can trigger changes in the crystal packing, leading to the formation of new crystalline phases that incorporate the guest.

The nature of the guest molecule plays a crucial role in directing the structural reconstruction. For instance, the polarity and hydrogen-bonding capability of the guest can influence the resulting supramolecular architecture. In the case of bis(guanidinium) benzene-1,4-disulfonate, the adsorption of different guest molecules such as water, pyridine, or aniline (B41778) leads to distinct structural arrangements. rsc.orgrsc.org The guest molecules can be lodged within layers or connect adjacent layers, effectively altering the dimensionality and connectivity of the hydrogen-bonded network.

A notable example of this phenomenon is the change in crystal symmetry upon guest adsorption. The adsorption of a polar guest molecule like aniline into the bis(guanidinium) benzene-1,4-disulfonate host lattice has been shown to induce a change from a centrosymmetric to a non-centrosymmetric crystal structure. rsc.orgrsc.org This highlights the profound impact that guest inclusion can have on the fundamental properties of the material.

The dynamic nature of these systems is further evidenced by the reversibility of the guest adsorption-desorption process. The host lattice can often revert to its original structure or a different stable phase upon removal of the guest molecules, indicating a flexible and responsive supramolecular framework. rsc.orgrsc.org

While direct experimental data for this compound is not available, the principles observed in analogous guanidinium salts provide a strong basis for predicting its potential behavior. The presence of the guanidinium cation suggests a high propensity for forming extensive hydrogen-bonded networks, and the 2-hydroxybenzoate anion offers additional sites for interaction. It is plausible that the crystalline structure of this compound could also exhibit dynamic structural reconstruction in response to the adsorption of suitable guest molecules.

Illustrative Research Findings on a Guanidinium-Based Host-Guest System

The following table summarizes the structural changes observed in the bis(guanidinium) benzene-1,4-disulfonate host lattice upon the adsorption of various guest molecules, as an example of dynamic structural reconstruction in guanidinium-based supramolecular systems. rsc.orgrsc.org

Guest MoleculeStoichiometry (Host:Guest)Key Structural ChangesResulting Crystal Symmetry
Water & Pyridine1:2Formation of hydrogen-bonded bilayers with guest molecules in crystalline pores.-
1,4-Dioxane1:3Expansion of the host lattice to accommodate three guest molecules.-
Aniline1:3Change in crystal symmetry from centric to acentric.P-1 to P2₁

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed perspective on the geometric and electronic features of guanidine (B92328) 2-hydroxybenzoate. These theoretical investigations are crucial for interpreting experimental data and predicting the behavior of the compound.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

DFT has become a principal method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. For guanidine 2-hydroxybenzoate, these studies typically involve the optimization of the molecular geometry to find the lowest energy conformation, followed by the calculation of its electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For guanidinium (B1211019) salts, a variety of functionals have been evaluated. A study on the reactivity of guanidinium chlorides compared the performance of B3LYP, M06-2X, M08-HX, M11, and wB97xD functionals. While the M11 functional performed well for reaction energies, the M08-HX approach provided the best agreement with experimental product ratios. The commonly used B3LYP functional also provided reasonable results, comparable to M06-2X.

In a specific investigation of guanidinium salicylate (B1505791), the dimer molecule was optimized in the gaseous state using the B3LYP functional combined with the 6-311G(d,p) basis set for subsequent Natural Bond Orbital (NBO) analysis. For solid-state calculations of the vibrational modes, dispersion-corrected DFT was employed to accurately account for noncovalent interactions like hydrogen bonding.

The choice of basis set is also critical. Pople-style basis sets, such as the 6-311G series, are widely used. The addition of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is particularly important for systems with significant hydrogen bonding and ionic character like this compound. For more accurate calculations, especially of properties like hyperpolarizability, larger basis sets with diffuse functions (e.g., 6-311++G(d,p)) are often employed to better describe the behavior of electrons far from the nucleus.

Table 1: Commonly Used DFT Functionals and Basis Sets for Guanidinium Salts

Category Examples Description
Functionals B3LYP, M06-2X, M08-HX, PBE0 Approximate the exchange-correlation energy. The choice depends on the specific properties being investigated and the nature of the chemical system.

| Basis Sets | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p), cc-pVTZ | A set of mathematical functions to construct molecular orbitals. Larger basis sets with polarization and diffuse functions generally provide more accurate results at a higher computational cost. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For guanidinium salicylate, FMO analysis indicates that a smaller energy gap corresponds to a higher reactivity and potential for charge transfer within the molecule. This intramolecular charge transfer is a key factor in determining the non-linear optical (NLO) properties of a material. In guanidinium nitrate (B79036), a related salt, a low HOMO-LUMO gap was found to be indicative of electron transfer and good NLO nature.

Table 2: Frontier Molecular Orbital Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the electron-accepting ability of the molecule.

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of the guanidinium salicylate dimer, MEP calculations performed at the B3LYP/6-311G(d,p) level of theory show a clear separation of charge. The guanidinium cation exhibits a positive potential (blue), confirming its role as a hydrogen bond donor. Conversely, the salicylate anion, particularly around the oxygen atoms of the carboxylate and hydroxyl groups, shows a negative potential (red), indicating these are the primary sites for hydrogen bond acceptance. This distinct polar distribution highlights the potential for an intricate network of hydrogen bonds within the crystal structure.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

For the guanidinium salicylate dimer, NBO analysis was conducted at the B3LYP/6-311G(d,p) level. The analysis revealed strong intramolecular hyperconjugative interactions within the guanidinium cation, specifically from the lone pairs of the nitrogen atoms to the antibonding orbital of the central carbon-nitrogen bonds (n(N) → π*(C-N)). In the salicylate anion, the oxygen atoms of the carboxylate and hydroxyl groups were identified as potent hydrogen acceptors due to their active lone pairs.

Crucially, the NBO analysis quantified significant intermolecular interactions, corresponding to hydrogen bonds. For instance, interactions between the lone pairs of the salicylate oxygen atoms and the antibonding orbitals of the N-H bonds of the guanidinium cation were identified, with charge transfer energies of 27 kJ mol⁻¹ and 46.48 kJ mol⁻¹. These interactions confirm the formation of weak hydrogen bonds that are fundamental to the structure and properties of the compound.

Table 3: Significant NBO Interactions in Guanidinium Salicylate Dimer

Donor NBO Acceptor NBO E(2) (kJ mol⁻¹) Interaction Type
n2(O1) σ*(N19–H24) 27.00 Intermolecular Hydrogen Bond
n2(O2) σ*(N17–H21) 46.48 Intermolecular Hydrogen Bond
n1(N17) n1(C16) - Intramolecular Hyperconjugation
n1(N18) n1(C16) - Intramolecular Hyperconjugation
n1(N19) n*1(C16) - Intramolecular Hyperconjugation

Data extracted from Song et al. (2020) for key interactions. E(2) represents the stabilization energy.

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. Computational chemistry can predict the hyperpolarizability of a molecule, providing insights into its potential as an NLO material.

Guanidinium salicylate has been identified as a promising NLO material, with experimental studies showing its second harmonic generation (SHG) efficiency to be 0.6 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. Theoretical calculations of hyperpolarizability for related compounds support the potential of guanidinium salts in this area. For example, DFT calculations on guanidinium nitrate have shown that its second-order hyperpolarizability is significantly greater than that of urea, a common reference for NLO properties.

Hyperpolarizability calculations are typically performed using DFT with a suitable functional and an extended basis set that includes diffuse functions to accurately describe the response of the electron cloud to an external electric field. The calculated components of the hyperpolarizability tensor can then be used to determine the magnitude of the total first hyperpolarizability (β_tot). A large β_tot value is indicative of a strong NLO response.

Table 4: Calculated NLO Properties of a Representative Organic Salt (Guanidinium Nitrate)

Property Calculated Value Unit
Dipole Moment (μ) - Debye
Polarizability (α) - esu
First Hyperpolarizability (β_tot) > Urea esu

Qualitative comparison based on findings for guanidinium nitrate.

Ab Initio Methods for Electronic Properties

Ab initio computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and intermolecular interactions of this compound, also known as guanidinium salicylate. These studies provide a molecular-level understanding of the compound's structure and stability.

Systematic investigations using DFT have been conducted to analyze the intricate network of hydrogen bonds that define the crystal structure of guanidinium salicylate. rsc.org Geometry optimization of the dimer, consisting of one guanidinium cation and one salicylate anion, has been performed using methods such as the B3LYP functional combined with the 6-311G(d,p) basis set. nih.gov This analysis confirms the presence of two significant non-covalent hydrogen bonds connecting the two ions. nih.gov

Natural Bond Orbital (NBO) analysis is a key tool used to quantify these interactions. It reveals significant charge transfer from the salicylate anion to the guanidinium cation, characteristic of strong hydrogen bonding. For instance, hyperconjugative interactions corresponding to the N-H···O hydrogen bonds exhibit substantial charge transfer energy, confirming the stability of the dimer complex. nih.gov

Key findings from NBO analysis on the guanidinium salicylate dimer are detailed below:

Interacting OrbitalsInteraction TypeCharge Transfer Energy (kJ mol⁻¹)
n2(O1) →σ(N19–H24)N-H···O Hydrogen Bond27.00
n2(O2) →σ(N17–H21)N-H···O Hydrogen Bond46.48

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) provides a visual and quantitative map of the electronic distribution. nih.gov The MEP for guanidinium salicylate highlights the positive potential around the guanidinium cation, confirming its role as a hydrogen bond donor, and the negative potential concentrated around the oxygen atoms of the salicylate anion, identifying them as hydrogen bond acceptor sites. nih.gov This distinct polar distribution is responsible for the complex and stable hydrogen bond network observed in the crystal structure. rsc.orgnih.gov

Calculation of Acidity (pKa) and Basicity Parameters

Theoretical approaches for pKa prediction of guanidines often bypass the need for extensive thermodynamic cycles by correlating structural parameters with acidity. One highly successful method involves establishing a linear relationship between ab initio gas-phase equilibrium bond lengths and the aqueous pKa. For a diverse set of guanidine derivatives, the calculated C=N bond length in a specific tautomeric form shows a strong correlation with the experimental pKa, achieving a coefficient of determination (r²) of 0.97. nih.govacs.org This approach has demonstrated predictive errors of less than 0.5 pKa units for several drug molecules, highlighting its accuracy. nih.govacs.org

Another powerful technique employs DFT calculations (e.g., using the B3LYP functional) in conjunction with a polarizable continuum model (PCM) to simulate the solvent environment. nih.gov This "cluster-continuum" model can be used to calculate the Gibbs free energies of the protonated and deprotonated species, from which the pKa can be derived. This method has been effectively used to predict site-specific and global pKa values for complex molecules, including guanine (B1146940) oxidation products that contain the guanidine moiety. nih.gov The accuracy of these first-principles methods relies heavily on the precise calculation of the Gibbs free energy change, where an error of just 5.69 kJ mol⁻¹ can alter the predicted pKa by one unit. nih.gov

These methodologies illustrate the mature computational tools available for accurately determining the acidity and basicity parameters of complex guanidinium systems.

Molecular Dynamics (MD) Simulations

Investigation of Dynamic Behavior in Solution and Solid State

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of guanidinium systems in different phases. While specific MD studies focusing solely on this compound are limited, research on related guanidinium salts provides significant insight into its expected behavior.

In the solid state, the vibrational dynamics of guanidinium salicylate have been explored using a combination of terahertz time-domain spectroscopy (THz-TDS) and dispersion-corrected DFT calculations. rsc.orgnih.gov This approach, while not a classical MD simulation, allows for the assignment of low-frequency absorption peaks to specific intermolecular vibrational modes, primarily those associated with the hydrogen bond network. rsc.org This provides a detailed picture of the collective motions and structural dynamics within the crystal lattice.

In aqueous solutions, MD simulations of guanidinium chloride have been used to develop and validate force fields that accurately reproduce experimental properties like solution density and salt activity. researchgate.net These simulations provide atomistic detail on ion hydration, ion-ion interactions, and the influence of the guanidinium cation on the structure and dynamics of water. Similarly, MD simulations of guanidinium acetate (B1210297) systems, which model biological salt bridges, reveal the formation of stable heterodimers in solution, driven by strong +N–H···O− hydrogen bonds. nih.gov This suggests that in an aqueous environment, this compound would likely exist as a mix of solvated ions and transiently formed, hydrogen-bonded ion pairs, whose dynamic equilibrium would be crucial for its physicochemical properties.

Conformational Stability Analysis

The conformational stability of this compound is dominated by the inherent structural properties of its constituent ions and the strong, directional hydrogen bonds that form between them. The guanidinium cation is characterized by its planar and symmetric configuration, which is highly stable due to resonance delocalization of the positive charge across the three amino groups. semanticscholar.org This rigidity means the cation itself has few conformational degrees of freedom.

Quantum chemical calculations have optimized the geometry of the this compound dimer, confirming that the most stable conformation is one where the guanidinium cation and salicylate anion are linked by a pair of non-covalent hydrogen bonds. nih.gov This forms a stable cyclic motif, similar to the R²₂(8) supramolecular synthon observed in numerous guanidinium-carboxylate crystal structures, which has a high stabilization enthalpy. researchgate.net Theoretical studies on related systems, such as 2-guanidinobenzimidazole, have calculated the stabilization energy of a similar six-membered hydrogen-bonded ring to be approximately 22.6 kcal/mol, underscoring the energetic favorability of such conformations. mdpi.com

The primary conformational flexibility in the salicylate anion involves the orientation of the hydroxyl and carboxylic acid groups relative to the benzene (B151609) ring. However, in the salt, the interaction with the guanidinium cation locks these groups into a specific orientation that maximizes the strength and number of hydrogen bonds, thus defining the most stable conformation of the ion pair.

Binding Free Energy Calculations (e.g., MM-GBSA)

Binding free energy calculations are essential for quantifying the affinity of a ligand for a receptor, a common application in drug design. While no studies have been published that specifically calculate the binding free energy of this compound to a biological target, the methodologies are well-established for guanidinium-containing ligands.

Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Free Energy Perturbation (FEP) are frequently employed. For example, the binding of novel guanidine derivatives to DNA has been computationally assessed. Molecular docking studies identified favorable interactions within the DNA minor groove, and the calculated Gibbs free energy change (ΔG) for the most potent compound was -31.61 kJ mol⁻¹, indicating a spontaneous and thermodynamically stable binding interaction. nih.gov

FEP is a more rigorous, albeit computationally expensive, method for calculating absolute or relative binding free energies. It has been successfully applied to calculate the absolute binding free energy of benzamidine, a small molecule containing a guanidinium group, to the enzyme trypsin. nih.gov The simulations, which involve alchemically transforming the ligand into 'nothing' both in solution and in the protein's binding site, yielded a binding free energy of -6.6 kcal·mol⁻¹, in excellent agreement with experimental values ranging from -6.3 to -7.3 kcal·mol⁻¹. nih.gov

These examples demonstrate that computational techniques like FEP and MM-GBSA are fully capable of providing accurate predictions of binding affinity for systems involving the guanidinium moiety, and could be readily applied to study the interactions of this compound with relevant biological targets.

Force Field Development and Parameterization for Guanidinium Systems

The accuracy of molecular dynamics simulations depends critically on the quality of the underlying force field—a set of parameters that defines the potential energy of the system. Given the charged and highly polar nature of the guanidinium group, standard force fields often require specific parameterization to accurately model its interactions.

Several research groups have developed specialized, all-atom force fields for guanidinium-based systems, particularly for ionic liquids. nih.govresearchgate.net The parameterization process typically involves a multi-step refinement of existing force fields like AMBER or CHARMM.

Key aspects of this process include:

Charge Derivation: Atomic charges are often derived from quantum mechanical calculations. Advanced approaches use a combined quantum mechanical/molecular mechanical (QM/MM) method to determine charges in the condensed phase, which accounts for significant electron charge transfer and polarization effects that are missed in gas-phase calculations. nih.gov

Bonded Parameter Fitting: Force constants for bond stretching and angle bending are fitted to reproduce vibrational frequencies obtained from ab initio calculations or experimental spectroscopy. researchgate.net

Torsional Parameter Fitting: Torsion energy profiles for dihedral angles are scanned using high-level quantum mechanics, and the force field's torsion parameters are then fitted to reproduce these energy profiles. researchgate.net

The resulting force fields are validated by running MD simulations and comparing the computed macroscopic properties against experimental data. Properties like mass density, melting points, and self-diffusion coefficients have been reproduced with high accuracy, demonstrating the quality of the parameterization. nih.govresearchgate.net For instance, a force field for guanidinium-based ionic liquids reproduced experimental mass densities with a deviation of only 1.4%. nih.gov Another specialized force field for aqueous guanidinium chloride was parameterized to specifically reproduce experimental Kirkwood-Buff integrals, ensuring an accurate description of the solution's thermodynamic properties. researchgate.net

Force Field Development ApproachBasis of ParameterizationValidation MethodPredicted Properties
QM/MM-based for Ionic LiquidsLiquid-phase charge distributions (QM/MM)MD simulations vs. experimental dataMass density, melting point, diffusion coefficients
AMBER-based for Ionic LiquidsAb initio calculations (vibration frequencies, torsion profiles)MD simulations vs. experimental dataDensities, microscopic structures (RDFs)
Kirkwood-Buff DerivedExperimental Kirkwood-Buff integrals and densityMD simulations vs. experimental dataSalt activity, relative permittivity, enthalpy of mixing

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts

Hirshfeld Surface Analysis (HSA) is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a graphical representation of intermolecular contacts. The surface is typically colored based on a normalized contact distance (d_norm), which highlights regions of significant interaction. Red spots on the d_norm surface indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation distance. mdpi.com

For this compound, also known as guanidinium salicylate, the crystal structure is dominated by an extensive network of hydrogen bonds between the guanidinium cation and the salicylate anion. nih.gov The planar, symmetric configuration of the guanidinium ion makes it an excellent hydrogen bond donor, readily interacting with the carboxylate and hydroxyl groups of the salicylate anion. nih.gov

Computational studies using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have elucidated these specific contacts. The guanidinium cation acts as the hydrogen donor, while the oxygen atoms on the salicylate anion serve as hydrogen acceptors. nih.gov Analysis of the molecular electrostatic potential confirms this, showing a positive potential on the guanidinium cation and a negative potential concentrated around the oxygen atoms of the salicylate. nih.gov The key hydrogen bonds identified are crucial for the stability of the crystal structure. nih.gov

Donor (D) — HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N19—H24O11.0341.7682.802178.9
N17—H21O21.0541.6602.714178.8

This table presents the geometric parameters for the primary intermolecular hydrogen bonds identified in this compound through DFT calculations. nih.gov

Modeling of Interaction Energetics and Thermodynamic Parameters

The strength and nature of intermolecular interactions in this compound can be quantified through computational modeling. Methods such as DFT are employed to calculate the energetics of the molecular assembly. nih.gov A key technique used in this context is the Natural Bond Orbital (NBO) analysis, which evaluates donor-acceptor interactions and provides a measure of their stabilization energy, E(2). nih.gov This energy quantifies the delocalization of electrons from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital, directly corresponding to the strength of an intermolecular interaction like a hydrogen bond. nih.gov

In the this compound system, NBO analysis reveals significant charge transfer from the salicylate anion to the guanidinium cation, which stabilizes the hydrogen bonds. nih.gov The most substantial interactions are from the lone pairs of the salicylate oxygen atoms to the antibonding orbitals of the N-H bonds in the guanidinium cation. nih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kJ/mol)Type of Interaction
n2(O1)σ(N19–H24)27.00Intermolecular H-bond
n2(O2)σ(N17–H21)46.48Intermolecular H-bond

This table details the calculated second-order perturbation energies E(2) for the most significant intermolecular hydrogen bonds in the this compound dimer, indicating a strong interaction. nih.gov

These calculated interaction energies provide a quantitative basis for understanding the crystal packing and stability. While these energetic calculations provide insight into the enthalpy of interaction (ΔH), a full thermodynamic profile would also include the Gibbs free energy (ΔG) and entropy (ΔS) of formation or binding. Such parameters are crucial for understanding the spontaneity and equilibrium of molecular association processes. However, detailed calculations of the complete thermodynamic profile for the formation of this compound from its constituent molecules were not found in the reviewed scientific literature.

Theoretical Insights into Reaction Mechanisms

The formation of this compound is fundamentally an acid-base reaction. Guanidine is a strong organic base (pKa of the conjugate acid is 13.6), while 2-hydroxybenzoic acid (salicylic acid) is a moderately strong organic acid. nih.gov The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of salicylic (B10762653) acid to one of the nitrogen atoms of guanidine, resulting in the formation of the guanidinium cation and the salicylate anion, which then associate to form the salt.

Theoretical chemistry provides powerful tools to investigate such reaction mechanisms in detail. Using DFT, researchers can map the potential energy surface of a reaction, identifying the minimum energy pathways, transition states, and intermediates. nih.govnih.gov Calculations can determine activation energies, which are critical for understanding reaction kinetics. For instance, computational studies on other, more complex reactions involving guanidinium salts have successfully elucidated multi-step mechanisms, including tandem aza-Michael additions and intramolecular cyclizations. nih.govnih.govmdpi.com These studies analyze the relative energies of various stationary points along the reaction path to determine the most favorable mechanism. nih.gov

For the straightforward proton transfer involved in the synthesis of this compound, the reaction is expected to be rapid and energetically favorable, proceeding without a significant activation barrier. While detailed theoretical investigations exist for more intricate guanidine chemistry, a specific computational study focused on the reaction mechanism of this simple salt formation was not prominent in the surveyed literature. The primary research focus has been on the structural and solid-state characterization of the resulting crystalline product. nih.govresearchgate.net

Catalysis and Reaction Mechanism Studies

Guanidine (B92328) 2-hydroxybenzoate as a Catalyst or Co-catalyst

While specific documented instances of Guanidine 2-hydroxybenzoate being employed as a primary catalyst or co-catalyst in organic reactions are not readily found in extensive database searches, its structure suggests a plausible role in several catalytic scenarios. The guanidinium (B1211019) cation can act as a Brønsted acid and a hydrogen-bond donor, while the salicylate (B1505791) anion could potentially participate as a proton shuttle or a co-catalyst. The synergy between the cation and anion could, in theory, facilitate a range of chemical transformations.

The formation of this compound involves the reaction of guanidinium carbonate with salicylic (B10762653) acid. rsc.org The resulting crystalline structure is stabilized by an intricate network of hydrogen bonds between the guanidinium cation and the salicylate anion. nih.govrsc.org This inherent hydrogen-bonding capability is a key feature that underpins the catalytic potential of guanidinium salts in general. nih.govrsc.org

Organocatalysis Mediated by Guanidinium Species

Organocatalysis driven by guanidinium species is a well-established field. researchgate.netrsc.org Guanidinium salts are often employed as catalysts due to their ability to activate substrates through hydrogen bonding. nih.gov They can function as weak Brønsted acids, activating electrophiles and stabilizing anionic intermediates. researchgate.net The planar and highly stable nature of the guanidinium ion, a result of extensive resonance delocalization, makes it an excellent scaffold for designing catalysts.

The general catalytic utility of guanidines and their salts has been systematically studied, revealing their effectiveness in a variety of asymmetric syntheses. nih.gov Chiral guanidinium salts, for instance, have been successfully used in hydrogen-bond donor catalysis, phase-transfer catalysis, and other stereoselective transformations. rsc.org These principles of guanidinium-mediated organocatalysis provide a framework for hypothesizing the potential catalytic functions of this compound.

Mechanistic Pathways in Guanidine-Catalyzed Reactions

The mechanisms through which guanidine and guanidinium catalysts operate are multifaceted and often involve the cooperative action of different functional groups. documentsdelivered.com Two of the most prominent mechanistic pathways are nucleophilic catalysis and bifunctional activation through hydrogen bonding.

Guanidines are not only strong bases but also potent nucleophiles. researchgate.netrsc.org This nucleophilicity allows them to directly participate in reactions by attacking an electrophilic center, forming a reactive intermediate that subsequently reacts with another substrate to afford the final product and regenerate the catalyst. rsc.org While the guanidinium ion in this compound is the protonated, non-nucleophilic form, a dynamic equilibrium in the presence of a base could generate the free guanidine, which could then engage in nucleophilic catalysis.

The nucleophilic character of guanidines has been harnessed in a variety of transformations, including acyl transfers, aldol (B89426) reactions, and Michael additions. researchgate.netrsc.org The specific contribution of the salicylate counter-ion in such a scenario with this compound would need to be experimentally determined.

A key feature of many guanidine- and guanidinium-catalyzed reactions is the concept of bifunctional activation. researchgate.netmdpi.com This involves the simultaneous activation of both the nucleophile and the electrophile by the catalyst. The guanidinium cation, with its multiple N-H protons, is an excellent hydrogen-bond donor and can activate an electrophile by making it more susceptible to nucleophilic attack. mdpi.commdpi.com

In the context of this compound, the guanidinium ion could form hydrogen bonds with an electrophilic substrate. Concurrently, the salicylate anion, or a deprotonated nucleophile, could be oriented in space to facilitate the reaction. This cooperative activation can significantly lower the activation energy of the reaction and control the stereochemistry of the product. researchgate.net The intricate hydrogen bond network observed in the crystal structure of guanidinium salicylate provides a structural basis for its potential to engage in such bifunctional activation. nih.govrsc.org

While direct experimental evidence for the catalytic application of this compound is currently lacking in the surveyed literature, the foundational principles of guanidinium organocatalysis strongly suggest its potential. Future research may yet uncover specific reactions where the unique combination of the guanidinium cation and the salicylate anion in this salt can be effectively utilized to promote chemical transformations.

Advanced Materials Science Applications: Theoretical and Mechanistic Perspectives

Exploration of Nonlinear Optical (NLO) Properties

Guanidinium (B1211019) 2-hydroxybenzoate, also known as Guanidinium Salicylate (B1505791) (GuS), has been identified as a promising semi-organic crystal for nonlinear optical (NLO) applications. NLO materials are crucial for technologies like optical switching, frequency conversion, and data storage. The efficacy of GuS stems from the combination of the organic salicylate anion, which provides a π-conjugated system, and the guanidinium cation, which influences the crystal packing and symmetry.

Research into single crystals of GuS, grown by the slow evaporation technique, has elucidated its structural and optical properties. Single-crystal X-ray diffraction analysis reveals that Guanidinium Salicylate crystallizes in the orthorhombic system with the non-centrosymmetric space group Pbca, a prerequisite for second-order NLO activity. researchgate.netproquest.com The material exhibits good optical transparency with a UV cut-off wavelength around 337 nm, making it suitable for applications involving blue and green light generation. researchgate.netproquest.com

A key metric for NLO materials is their second-harmonic generation (SHG) efficiency, which describes their ability to convert incident laser light into light with double the frequency. Studies using the Kurtz-Perry powder technique have shown that the SHG efficiency of Guanidinium Salicylate is 0.6 times that of the widely used inorganic NLO material, Potassium Dihydrogen Phosphate (B84403) (KDP). researchgate.netproquest.com Furthermore, thermal analysis indicates that the crystal is stable up to 439 °C, a significantly higher thermal stability compared to many organic NLO materials. researchgate.netproquest.com

Comparative Properties of Guanidinium 2-hydroxybenzoate (GuS) and KDP
PropertyGuanidinium 2-hydroxybenzoate (GuS)Potassium Dihydrogen Phosphate (KDP)
Crystal SystemOrthorhombicTetragonal
Space GroupPbcaI-42d
SHG Efficiency (Relative to KDP)0.61.0 (Reference)
UV Cut-off Wavelength337 nm researchgate.netproquest.com~200 nm
Thermal StabilityStable up to 439 °C researchgate.netproquest.comDecomposes at ~253 °C

Development of Chemical Sensors: Mechanistic Principles

The guanidinium group is a key functional moiety in the design of chemical sensors, primarily due to its exceptional hydrogen-bonding capabilities. mdpi.com Guanidinium derivatives can act as receptors for various anionic species, forming stable complexes through charge-assisted hydrogen bonds. This interaction forms the basis of the sensing mechanism.

The mechanistic principle involves the specific, non-covalent binding of a target analyte to the guanidinium-based receptor. This binding event triggers a measurable physical or chemical change in the system, such as a shift in fluorescence, absorbance, or an electrochemical signal. For instance, conjugated polyelectrolytes incorporating guanidinium side groups have been developed as highly sensitive fluorescent sensors for pyrophosphate. nih.gov In this system, the guanidinium groups selectively bind to the pyrophosphate anions. This binding induces aggregation of the polymer chains, leading to a significant quenching of their fluorescence. nih.gov The change in fluorescence intensity can be correlated to the concentration of the analyte, allowing for quantitative detection. nih.gov

The design of sensors based on guanidinium compounds like Guanidinium 2-hydroxybenzoate relies on these principles. The guanidinium cation serves as the recognition site, while the 2-hydroxybenzoate anion can be modified or used to tune the solubility and solid-state properties of the sensor material. The strong and directional hydrogen bonds that the guanidinium group can form with oxyanions make it a particularly effective receptor for detecting environmentally or biologically important anions. mdpi.comresearchgate.net

Applications in Nanomaterials as Building Blocks (e.g., Supramolecular Frameworks)

The guanidinium cation is a powerful and versatile building block in supramolecular chemistry and crystal engineering. researchgate.netresearchgate.net Its ability to act as a multidentate hydrogen-bond donor allows it to form robust and predictable non-covalent interactions with various hydrogen-bond acceptors, particularly carboxylates and other anions. semanticscholar.org This makes Guanidinium 2-hydroxybenzoate an excellent candidate for constructing ordered, self-assembled structures like supramolecular frameworks.

The interaction between the guanidinium cation and the carboxylate group of the 2-hydroxybenzoate anion typically results in a charge-assisted, bifurcated hydrogen-bonding motif. semanticscholar.org This specific and strong interaction acts as a reliable "supramolecular synthon," guiding the assembly of the molecules into larger, well-defined architectures in the solid state. These frameworks can be designed to have specific topologies and functionalities.

For example, guanidinium-based building blocks have been used to generate complex structures, including water channels and clusters within organic materials. rsc.org By selecting appropriate complementary molecules, the guanidinium unit can direct the formation of porous frameworks capable of hosting guest molecules. The host lattice formed by guanidinium cations and sulfonate anions has been shown to undergo dynamic structural reconstruction upon the adsorption of guest molecules, demonstrating the potential for creating responsive materials. rsc.org The predictable self-assembly of Guanidinium 2-hydroxybenzoate, driven by hydrogen bonding, allows for its use as a fundamental component in the bottom-up fabrication of novel nanomaterials with tailored properties.

Crystal Engineering for Specific Material Properties (e.g., CO2 Capture Mechanisms)

Crystal engineering with guanidinium-based compounds has led to innovative solutions for environmental challenges, most notably in the field of carbon dioxide (CO2) capture. nih.govornl.gov The mechanism leverages the basicity of guanidine (B92328) compounds and the exceptional stability of the crystalline solids formed upon reaction with CO2.

The process involves using an aqueous solution of a guanidine sorbent, which readily captures CO2 from the ambient air. nih.govresearchgate.net The absorbed CO2 exists as carbonate or bicarbonate anions in the solution. The guanidinium cation then strongly binds to these carbonate anions through multiple hydrogen bonds, leading to the precipitation of a highly insoluble, crystalline guanidinium carbonate salt. nih.govresearchgate.net This crystallization-driven approach effectively removes CO2 from the solution, driving the continuous absorption of CO2 from the air.

A significant advantage of this method is the energy-efficient regeneration of the sorbent. The bound CO2 can be released by relatively mild heating of the separated crystals, typically between 80-120 °C. nih.govornl.govresearchgate.net This process quantitatively regenerates the original guanidine compound, which can be recycled for further CO2 capture cycles. ornl.gov This crystallization-based approach requires minimal energy and chemical input compared to traditional amine-scrubbing technologies, which often require heating to much higher temperatures. ornl.govornl.gov This makes guanidinium-based materials, in principle including salts like Guanidinium 2-hydroxybenzoate, promising candidates for developing low-cost direct air capture technologies. nih.gov

CO2 Capture Parameters using Guanidine-Based Sorbents
ParameterValue/ObservationReference
Capture MechanismAbsorption in aqueous solution followed by crystallization of carbonate salt nih.govresearchgate.net
Binding InteractionGuanidinium-carbonate hydrogen bonding nih.govresearchgate.net
Solubility of Carbonate ProductVery low (Ksp ≈ 1.0 x 10⁻⁸) nih.govresearchgate.net
Regeneration Temperature80-120 °C nih.govornl.govresearchgate.net
Sorbent RegenerationQuantitative and recyclable ornl.gov

Biological Interactions: Mechanistic and Modeling Approaches

Molecular Docking Studies with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijrpr.com This method is instrumental in understanding the potential interactions of the guanidinium (B1211019) and 2-hydroxybenzoate components of Guanidine (B92328) 2-hydroxybenzoate with various biomolecular targets.

The guanidinium group, due to its positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore in many biologically active molecules. nih.gov Docking studies have revealed that the planar, Y-shaped structure of the guanidinium cation allows for strong, bidentate hydrogen bonding with negatively charged residues like aspartate and glutamate (B1630785) in protein active sites. rsc.org Furthermore, cation-π interactions with aromatic residues such as tryptophan and tyrosine are also significant contributors to binding affinity. nih.gov An exhaustive survey of the Protein Data Bank indicates that the guanidinium ion can bind to proteins through a variety of interactions, highlighting its versatility as a ligand component. nih.gov

Salicylate (B1505791) and its derivatives have also been the subject of numerous molecular docking studies to elucidate their mechanism of action. For instance, docking of salicylic (B10762653) acid with Cyclin-Dependent Kinase 2 (CDK2) has shown interactions with key residues such as Asp145 and Lys33. Other studies have explored the binding of salicylic acid derivatives to various protein targets, revealing that modifications to the core structure can significantly alter binding affinity and selectivity. asianpubs.orgscientific.net For example, a study on salicylic acid-curcumin hybrids showed favorable binding affinities for multiple cancer-related protein targets. scientific.net

The potential interactions of Guanidine 2-hydroxybenzoate can be inferred from the docking behaviors of its components. The guanidinium cation would be expected to form strong electrostatic and hydrogen-bonding interactions with carboxylate and phosphate (B84403) groups on protein surfaces, while the 2-hydroxybenzoate anion could engage in hydrogen bonding and hydrophobic interactions within binding pockets.

Molecule/MoietyProtein TargetKey Interacting ResiduesInteraction TypesReference
GuanidiniumGeneral ProteinsAspartate, GlutamateBidentate Hydrogen Bonding, Electrostatic rsc.org
GuanidiniumGeneral ProteinsTryptophan, TyrosineCation-π nih.gov
Salicylic AcidCyclin-Dependent Kinase 2 (CDK2)Asp145, Lys33Hydrogen Bonding
Salicylic Acid-Curcumin DerivativeMatrix Metalloproteinase 9 (MMP9)Not SpecifiedHigh Binding Affinity (-9.6 kcal/mol) scientific.net
Salicylic Acid-Eugenol DerivativeADP Ribose PolymeraseNot SpecifiedHigh Binding Affinity (-9.4 kcal/mol) scientific.net

Role of Guanidinium 2-hydroxybenzoate in Ion Channel Interactions (Mechanism of Action)

The guanidinium moiety is a well-known pharmacophore in potent ion channel modulators, most notably in naturally occurring neurotoxins like saxitoxin (B1146349) (STX) and tetrodotoxin (B1210768) (TTX). researchgate.netnih.govnih.gov These toxins are known to bind with high affinity to voltage-gated sodium channels (NaV), effectively blocking the influx of sodium ions and thereby inhibiting the propagation of action potentials in excitable membranes. nih.gov

The mechanism of action involves the positively charged guanidinium group(s) of the toxin physically occluding the ion-conducting pore of the NaV channel. nih.gov The high affinity of these interactions is attributed to the specific geometry and charge distribution of the guanidinium group, which allows it to fit snugly within the outer vestibule of the channel and form favorable electrostatic interactions with negatively charged amino acid residues lining the pore. nih.gov It has been demonstrated that for effective binding of some arginine-containing peptides to the NaV1.8 channel, two positively charged guanidinium groups are necessary. nih.gov

While this compound itself is not a known ion channel toxin, the presence of the guanidinium cation suggests a potential for interaction with ion channels. However, its much simpler structure compared to STX or TTX would likely result in significantly lower affinity and specificity. Any interaction would likely be transient and non-specific, involving weak electrostatic attraction to the negatively charged entrances of various cation channels. The 2-hydroxybenzoate anion is not known to have a primary role in direct ion channel modulation.

Computational Modeling of Enzyme-Substrate/Inhibitor Interactions Involving Guanidine and Hydroxybenzoate Moieties (e.g., Hydroxylases)

Computational modeling provides valuable insights into the dynamic interactions between small molecules and enzymes at an atomic level. Such studies are particularly useful for understanding the roles of specific functional groups, like the guanidino and hydroxybenzoate moieties, in substrate recognition and catalysis or inhibition.

A relevant example for the hydroxybenzoate moiety is the computational study of p-hydroxybenzoate hydroxylase (PobA), an enzyme that catalyzes the hydroxylation of p-hydroxybenzoate to form 3,4-dihydroxybenzoate. nih.govuniprot.org Molecular modeling of PobA has been used to understand how mutations in the active site can alter substrate specificity and catalytic efficiency. nih.govbiorxiv.org These studies have shown that a dense network of hydrogen bonds is crucial for the precise orientation of the 4-hydroxybenzoate (B8730719) substrate within the active site, positioning it for hydroxylation by the flavin cofactor. nih.gov Computational models have been used to redesign the active site to better accommodate non-native substrates, demonstrating the importance of specific hydrogen bonding and steric factors in enzyme-substrate interactions. nih.gov

For the guanidino group, computational studies have elucidated its role in the binding of arginine-rich peptides to various protein targets. nih.gov The ability of the guanidinium group to act as a strong hydrogen bond donor and its delocalized positive charge are key features in its interaction with enzyme active sites that process arginine-containing substrates.

In the context of this compound, the 2-hydroxybenzoate moiety could potentially act as a substrate or an inhibitor for enzymes that recognize phenolic compounds. Computational modeling could predict its binding mode and affinity for such enzymes. For example, it is known that salicylic acid can bind to and inhibit several enzymes, including those in the citric acid cycle in plants. nih.gov The guanidinium cation, in this context, would likely play a role in the initial electrostatic attraction to the enzyme surface.

MoietyEnzymeType of Computational StudyKey FindingsReference
4-Hydroxybenzoatep-Hydroxybenzoate Hydroxylase (PobA)Rosetta ModelingPrecise hydrogen bond network is critical for substrate binding and orientation. Active site mutations can reorganize this network to accommodate new substrates. nih.gov
SalicylateAconitase, α-ketoglutarate dehydrogenaseNot specified (Biochemical data)Salicylic acid can bind to and inhibit the activity of these enzymes in the citric acid cycle. nih.gov
Guanidinium (in Arginine peptides)NaV1.8 ChannelConformational AnalysisSpecific distances between guanidinium groups are required for effective ligand-receptor complementarity. nih.gov

Investigation of Supramolecular Interactions with Biological Receptors

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. jst.go.jp Both the guanidinium and 2-hydroxybenzoate moieties are capable of engaging in a variety of non-covalent interactions that are fundamental to their recognition by biological receptors.

The guanidinium group is a cornerstone of supramolecular recognition due to its ability to form strong and directional hydrogen bonds with oxoanions such as carboxylates, phosphates, and sulfates. nih.gov This interaction is prevalent in biological systems, for example, in the binding of arginine-rich cell-penetrating peptides to the phosphate-rich cell surface. mit.edu The planar geometry and delocalized positive charge of the guanidinium ion make it an excellent guest for various synthetic and biological receptors. nih.gov

The 2-hydroxybenzoate (salicylate) anion can also participate in supramolecular assemblies. Its carboxylate group can form salt bridges and hydrogen bonds, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. Studies have shown that salicylic acid can be entrapped within supramolecular hydrogels, with its release being governed by the non-covalent interactions with the hydrogelator molecules. nih.gov

The combination of a guanidinium cation and a 2-hydroxybenzoate anion in a single compound suggests the potential for forming complex supramolecular structures. In the presence of a biological receptor, the two ions could act in concert, with the guanidinium group targeting anionic patches on the receptor surface and the salicylate moiety interacting with hydrophobic pockets or hydrogen bonding sites. Alternatively, the ions could interact with different receptors or different domains of the same receptor, potentially leading to complex biological outcomes. The study of hydroxybenzoate derivatives of saxitoxin on graphene surfaces has highlighted the role of π-π stacking and other non-covalent forces in the formation of supramolecular complexes. mdpi.com

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Separation and Quantification (e.g., HILIC)

The separation and quantification of Guanidine (B92328) 2-hydroxybenzoate present a unique challenge due to the distinct properties of its constituent ions: the highly polar and basic guanidinium (B1211019) cation and the more hydrophobic salicylate (B1505791) anion. High-Performance Liquid Chromatography (HPLC) is the cornerstone for this analysis, with specific modes like Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography offering effective solutions.

Guanidine is a highly basic (pKa 12.5) and polar compound, making its retention on traditional reversed-phase columns difficult. sielc.commtc-usa.com HILIC, which utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, is well-suited for retaining and separating such polar compounds. helixchrom.com Mixed-mode chromatography, which combines HILIC with ion-exchange mechanisms, provides an even greater degree of selectivity for analyzing guanidinium salts. sielc.comhelixchrom.com

A simple HPLC-UV method for guanidine has been developed using a Cogent Diamond Hydride™ column, which can operate in what is known as Aqueous Normal Phase (ANP), a form of HILIC. mtc-usa.com This approach avoids the need for pre-column derivatization, which is often required for guanidine analysis in other methods. thermofisher.comresearchgate.net For enhanced sensitivity, especially at low concentrations, an Evaporative Light Scattering Detector (ELSD) can be employed. sielc.commtc-usa.com

The following interactive table summarizes typical chromatographic conditions developed for the analysis of guanidine, which can be adapted for Guanidine 2-hydroxybenzoate. The salicylate anion, containing a chromophore, is readily detectable by UV spectroscopy.

Table 1: Exemplary HPLC Methods for Guanidine Analysis

TechniqueStationary Phase (Column)Mobile PhaseDetectionReference
ANP/HILICCogent Diamond Hydride™, 4µm, 100Å50% DI Water / 50% Acetonitrile / 0.1% Formic AcidUV @ 195 nm mtc-usa.com
Mixed-Mode Cation-ExchangePrimesep 100Not specifiedUV @ 200 nm, ELSD sielc.com
Cation-ExchangeDionex IonPac CS2050 mM Methanesulfonic Acid (Isocratic)Suppressed Conductivity thermofisher.com
Cation-ExchangeDionex CS 143.75 mM Methanesulfonic AcidUV @ 195 nm nih.gov
Reversed-Phase (with derivatization)InfinityLab Poroshell 120 Bonus-RPWater + 0.1% Formic Acid (A), Acetonitrile + 0.1% Formic Acid (B) (Gradient)MS/MS nih.gov

For this compound, a HILIC or mixed-mode method would allow for the simultaneous retention of the guanidinium cation while the salicylate anion could be manipulated based on the mobile phase pH and organic content. Detection via a photodiode array (PDA) detector would be ideal, allowing for quantification of the salicylate anion at its UV maxima (around 300 nm) and the guanidinium cation at a lower wavelength (around 195-200 nm). sielc.commtc-usa.comnih.gov

Spectroscopic Techniques for In-situ Monitoring of Reactions

The synthesis of this compound typically involves an acid-base reaction between guanidine (or a guanidinium salt precursor) and salicylic (B10762653) acid. In-situ spectroscopic techniques are powerful Process Analytical Technology (PAT) tools that allow for real-time monitoring of this reaction without the need for sample extraction. spectroscopyonline.commdpi.com This provides invaluable data on reaction kinetics, the formation of intermediates, and the determination of reaction endpoints. mdpi.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly effective for this purpose. An ATR probe can be inserted directly into the reaction vessel to track changes in the concentrations of reactants and products. mdpi.comrsc.org For the formation of this compound, key transformations that could be monitored include:

The consumption of salicylic acid, marked by changes in the carboxylic acid C=O stretch.

The formation of the guanidinium cation, identifiable by its characteristic N-H bending and C-N stretching vibrations.

The formation of the carboxylate anion from salicylic acid.

One study successfully used ATR-FTIR to observe the complexation between cyclic guanidines and carbon dioxide in solution, demonstrating the technique's sensitivity to subtle changes in guanidine-related species. rsc.org Another study used in-situ FTIR to monitor the formation of diazonium salts, tracking reactant and product concentrations under actual reaction conditions, thereby avoiding time-consuming offline HPLC analysis. mdpi.com This approach is directly analogous to its potential application in optimizing the synthesis of this compound.

Raman spectroscopy is another powerful, non-destructive technique for in-situ monitoring. researchgate.net It is particularly advantageous for aqueous systems due to water's weak Raman scattering. It can provide complementary information to FTIR, especially regarding the symmetric vibrations of the guanidinium ion and the aromatic ring vibrations of the salicylate anion. Research on bis(guanidine) copper complexes has utilized in-situ UV/Vis and Raman spectroscopy to characterize reaction intermediates, showcasing the utility of these methods in studying guanidine-containing systems. mdpi.com

Table 2: Application of In-situ Spectroscopy for Reaction Monitoring

TechniqueApplicationKey Findings / Monitored SpeciesReference
ATR-FTIRMonitoring formation of diazonium salts for Heck-Matsuda reactionTracked concentrations of reactants, intermediates, and products in real-time. Identified keto-enol tautomerization. mdpi.com
ATR-FTIRObservation of guanidine-CO2 complexationDetected the formation of stable guanidine-CO2 complexes in solution. rsc.org
Raman & UV/Vis SpectroscopyMonitoring reactions of bis(guanidine) copper complexesCharacterized bis(µ-oxido) dicopper(III) complexes formed after oxygen activation. mdpi.com
Raman SpectroscopyMonitoring guanidinium-induced protein unfoldingTracked changes in protein secondary structure in the presence of a guanidinium denaturant. researchgate.net

Validation of Computational Models with Experimental Data

Computational modeling, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) models, serves as a powerful tool in modern chemistry to predict molecular structures, reaction mechanisms, and biological activities. mdpi.comnih.govnih.gov However, the predictive power of these models is only as reliable as their validation against experimental data. For this compound, this validation process is critical for understanding its properties and reactivity.

A prime example of this synergy is the use of DFT calculations to investigate reaction pathways. Studies on the reaction of guanidinium salts have employed DFT methods to calculate the energies of reactants, transition states, and products. mdpi.comnih.govnih.gov These calculated relative stabilities of possible products were then compared against the experimental product ratios determined by ¹H NMR spectroscopy. mdpi.com This direct comparison allows for the validation and refinement of the computational model, confirming its accuracy in describing the reaction mechanism. mdpi.comnih.gov

In a highly relevant study, the hydrogen bonding in crystalline guanidinium salicylate was characterized using terahertz (THz) spectroscopy and validated with DFT calculations. rsc.org The experimental THz absorption spectrum was compared with the spectrum simulated from the DFT calculations. The strong agreement between the experimental and theoretical results confirmed the nature of the intricate hydrogen bond network between the guanidinium cation and the salicylate anion, demonstrating how computational models can be validated by and provide deeper insight into spectroscopic data. rsc.org

Table 3: Examples of Computational Model Validation

Computational ModelSystem StudiedExperimental Validation MethodOutcomeReference
DFT (M06-2X, B3LYP)Reaction mechanism of guanidinium salts¹H NMR SpectroscopyCalculated relative stabilities of products showed good agreement with experimental product ratios. mdpi.comnih.gov
DFTVibrational modes of guanidinium salicylateTerahertz (THz) SpectroscopyThe simulated vibrational spectrum from DFT calculations accurately matched the experimental THz spectrum, confirming hydrogen bond assignments. rsc.org
Molecular Docking (AutoDock Vina)Binding of guanidine derivatives to DNADNA-binding studies (e.g., UV-Vis titration)Computational binding affinities correlated with experimentally determined DNA-binding parameters. nih.gov
QSAR and Molecular DockingInhibitors of SARS-CoV proteaseExperimental activity dataQSAR models were predictive, but molecular docking failed to discriminate between active and inactive compounds. nih.gov

Future Directions and Emerging Research Avenues

Unexplored Synthetic Methodologies

While the synthesis of guanidine (B92328) 2-hydroxybenzoate is straightforward via acid-base reaction, future research could explore more sustainable and efficient methodologies that offer greater control over polymorphism and purity.

Mechanochemistry: Solid-state ball milling presents a solvent-free alternative for the synthesis of guanidines and their salts. beilstein-journals.org This approach could enable the quantitative synthesis of guanidine 2-hydroxybenzoate without bulk solvents, potentially leading to the discovery of new crystal forms with distinct properties. beilstein-journals.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and reproducibility. elveflow.comrsc.org Applying flow chemistry to the synthesis of this compound could enable precise control over crystallization, leading to uniform particle sizes and potentially targeting specific polymorphs. rsc.orgjst.org.in Superheated flow chemistry, in particular, can significantly accelerate reaction rates and improve process intensification. acs.org

Alternative Guanidinylation Reagents: Research into novel, milder, and more efficient reagents for the synthesis of substituted guanidinium (B1211019) salts could be adapted for this compound, offering alternative pathways that might be more amenable to creating complex derivatives. google.comnih.gov

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesResearch Focus
Mechanochemistry Solvent-free, high yields, potential for novel polymorph discovery. beilstein-journals.orgExploring different milling conditions (frequency, time, liquid-assisted grinding) to target specific crystalline phases.
Flow Chemistry Precise control over temperature and mixing, enhanced safety, scalability, and reproducibility. elveflow.comrsc.orgOptimization of reactor design, flow rates, and temperature profiles for continuous crystallization and polymorph control.
Superheated Flow Dramatically increased reaction rates, improved productivity, solvent flexibility. acs.orgInvestigating kinetics and stability under superheated conditions to achieve rapid and efficient synthesis.

Advanced Spectroscopic Probes for Dynamic Systems

The rich network of hydrogen bonds and ionic interactions in this compound makes it an ideal candidate for study with advanced spectroscopic techniques. These methods can provide unprecedented insight into the ultrafast dynamics of proton transfer and intermolecular interactions that govern its structure and function.

Two-Dimensional Infrared (2D IR) Spectroscopy: This powerful technique can unravel complex vibrational couplings and dynamics on femtosecond to picosecond timescales. wisc.edumit.edu For this compound, 2D IR could map the fluctuations of the hydrogen bond network between the guanidinium cation and the salicylate (B1505791) anion, providing direct insight into proton transfer pathways and solvent interactions. nih.govmdpi.com It is exquisitely sensitive to molecular structure, dynamics, and intermolecular interactions. nih.govacs.org

Ultrafast Transient Absorption Spectroscopy: This method can monitor the electronic and vibrational changes that occur following photoexcitation. It could be used to study potential excited-state intramolecular proton transfer (ESIPT) within the salicylate moiety and how this process is modulated by the guanidinium counterion. researchgate.netresearchgate.net

Terahertz (THz) Spectroscopy: THz radiation is sensitive to low-frequency collective motions in crystalline materials, such as lattice vibrations and intermolecular hydrogen bond modes. This technique could provide a unique fingerprint of the crystal packing and its temperature-dependent dynamics.

Integration of Artificial Intelligence and Machine Learning in Computational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials discovery by accelerating the prediction of structures and properties. rsc.orgnih.govannualreviews.org

Crystal Structure Prediction (CSP): ML models can be trained on vast databases of known crystal structures to predict the most likely and stable polymorphs of this compound. ism.ac.jpnih.gov Generative AI models can rapidly produce realistic crystal structures, which can then be refined using density functional theory (DFT) calculations, significantly reducing the computational cost of exhaustive searches. arxiv.orgtechnologynetworks.comresearchgate.netarxiv.org

De Novo Design of Functional Materials: ML algorithms can guide the "inverse design" of new materials based on this compound. nih.govsemanticscholar.org By establishing quantitative structure-property relationships, it may be possible to computationally screen for derivatives with targeted properties, such as enhanced nonlinear optical activity or specific catalytic functions, before attempting their synthesis. nih.govresearchgate.netacs.org

Force Field Development: ML can be used to develop more accurate force fields for molecular dynamics simulations. By training on high-quality quantum mechanical data, these force fields can better capture the complex charge transfer and polarization effects in ionic systems like this compound, leading to more reliable predictions of its dynamic and thermodynamic properties. nih.gov

Novel Supramolecular Architectures and Functional Materials

The robust hydrogen-bonding capabilities of the guanidinium ion and the versatile coordination of the salicylate anion provide a rich playground for designing novel supramolecular assemblies and functional materials.

Liquid Crystals and Gels: By modifying the guanidinium or salicylate components with long alkyl chains or other mesogenic groups, it may be possible to create thermotropic or lyotropic liquid crystalline phases. The directional hydrogen bonding could lead to the formation of self-assembled hydrogels with potential applications in biomaterials and controlled release systems. acs.org

Non-Centrosymmetric Materials: The guanidinium cation has shown a remarkable tendency to direct the formation of non-centrosymmetric and polar crystal structures, which are prerequisites for materials with second-harmonic generation (SHG) or piezoelectric properties. rsc.org Future work could focus on co-crystallization strategies to deliberately design acentric frameworks based on this compound for applications in nonlinear optics. rsc.org

Porous Organic Salts: By combining this compound with other components through co-crystallization, it might be possible to create porous organic frameworks. The inherent charge of the framework could be exploited for selective ion exchange or the separation of charged guest molecules.

Deeper Mechanistic Understanding of Catalytic and Biological Roles

The guanidinium group is a key player in numerous biological recognition and catalytic processes, particularly in enzymes that handle phosphate (B84403) groups. scispace.comresearchgate.net

Enzyme Mimicry: The guanidinium group is adept at binding and stabilizing anionic transition states, particularly in phosphoryl transfer reactions. scispace.comnih.gov Future research could explore the catalytic potential of this compound and its derivatives as mimics for enzymes like phosphatases or kinases. The salicylate moiety could act as a secondary binding site or participate directly in catalysis.

Proton Transport Mechanisms: The extensive hydrogen-bond network in solid this compound could facilitate proton transport. Understanding this mechanism is crucial for developing new materials for proton exchange membranes in fuel cells. The Grotthuss (hopping) and vehicle mechanisms are two primary ways protons can be transported. researchgate.netmpg.de Detailed studies could elucidate which mechanism dominates in this system and how it can be optimized by controlling crystal packing and hydration levels. acs.org

Biological Interactions: The guanidinium group is critical for the function of protein arginine methyltransferases (PRMTs), where it is recognized by conserved glutamate (B1630785) residues in the active site. mdpi.com Investigating how this compound interacts with such biological targets could provide insights for the design of new therapeutic agents. The compound could serve as a simple model system to study the fundamental recognition patterns between guanidinium groups and carboxylate-rich binding pockets. nih.gov

Q & A

Q. What are the recommended methods for synthesizing and characterizing Guanidine 2-hydroxybenzoate?

Synthesis typically involves reacting 2-hydroxybenzoic acid with guanidine carbonate in a polar solvent (e.g., water or ethanol) under reflux. Characterization requires a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) to confirm molecular structure and hydrogen bonding motifs .
  • X-ray diffraction (single-crystal) for precise bond-length and angle measurements, using programs like SHELXL for refinement .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

Stability studies should include:

  • pH-dependent solubility tests (e.g., UV-Vis spectroscopy in buffered solutions).
  • Temperature-controlled stability assays (e.g., DSC for phase transitions).
  • Hygroscopicity analysis via dynamic vapor sorption (DVS) to assess moisture sensitivity . Document deviations in crystallinity or purity using complementary techniques like PXRD and HPLC .

Q. What crystallographic parameters are critical for validating this compound’s structure?

Key validation metrics include:

  • R-factor values (R₁ < 0.05 for high-resolution data).
  • Hydrogen-bonding geometry (distance and angle consistency with Etter’s rules, analyzed via Mercury or Olex2) .
  • ADP (atomic displacement parameter) analysis to detect disorder or thermal motion artifacts .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound inform supramolecular assembly predictions?

Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., D₁¹¹ chains or R₂²⁸ rings). Use computational tools like CrystalExplorer to model cooperative interactions and predict packing efficiencies . Compare experimental vs. DFT-calculated bond lengths to identify deviations ≥0.05 Å, which may indicate strain or solvate effects .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Multi-technique validation : Cross-reference NMR chemical shifts with Hirshfeld surface analysis (e.g., using CrystalExplorer) to confirm hydrogen-bond donor/acceptor roles .
  • Statistical outlier detection : Apply Grubbs’ test to identify anomalous crystallographic data points (e.g., bond angles >3σ from mean) .
  • Dynamic vs. static disorder analysis : Use PLATON’s SQUEEZE function to model unresolved electron density in X-ray datasets .

Q. How to design experiments for probing structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic functionalization : Introduce substituents at the phenolic -OH or guanidine -NH₂ groups, then correlate steric/electronic effects (via Hammett plots) with biological activity (e.g., antimicrobial assays) .
  • Co-crystallization studies : Screen with biologically relevant counterions (e.g., phosphate, citrate) to assess salt formation and solubility .
  • Machine learning integration : Train models on crystallographic datasets (CSD entries) to predict lattice energy and stability of novel derivatives .

Q. What are the challenges in validating computational models against experimental data for this compound?

  • Force field limitations : Use multiple parameter sets (e.g., GAFF vs. CGenFF) in MD simulations to assess hydrogen-bond lifetime reproducibility .
  • Solvent effects : Compare implicit (e.g., COSMO) vs. explicit solvent models in DFT calculations for pKa or logP predictions .
  • Error quantification : Calculate mean absolute errors (MAE) for bond lengths/angles between optimized (Gaussian) and experimental (XRD) structures; MAE >0.02 Å suggests model inadequacy .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

ParameterValue (XRD)Computational (DFT)Deviation
C-O bond length (Å)1.361.340.02
N-H···O angle (°)165.2167.52.3
Unit cell volume (ų)512.7505.41.4%

Table 2 : Stability Assessment Under Accelerated Conditions

ConditionDegradation (%)Technique Used
40°C, 75% RH, 7d2.1HPLC-PDA
60°C, dry N₂, 24h0.7TGA-MS

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